molecular formula C15H10Cl2O5 B500495 2-(3,4-Dichlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate CAS No. 941965-98-6

2-(3,4-Dichlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate

Cat. No. B500495
CAS RN: 941965-98-6
M. Wt: 341.1g/mol
InChI Key: QXMXLGBDHWVXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is used to treat a variety of conditions, including arthritis, acute pain, and menstrual cramps. The drug works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain.

Mechanism of Action

Diclofenac works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, diclofenac reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a variety of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. In addition, diclofenac has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

Diclofenac has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action, which makes it a useful tool for studying inflammation and pain. However, one limitation is that it can have toxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on diclofenac. One area of interest is the development of new formulations of the drug that can be more effective and have fewer side effects. Another area of interest is the study of diclofenac's potential in treating cancer, as well as its potential for use in combination with other cancer therapies. Finally, there is ongoing research into the mechanisms of diclofenac's anti-inflammatory and analgesic effects, which may lead to the development of new drugs with similar mechanisms of action.

Synthesis Methods

Diclofenac can be synthesized by a variety of methods, including the condensation of 2,4-dihydroxybenzoic acid with 2-(3,4-dichlorophenyl)acetyl chloride in the presence of a base. Another common method involves the reaction of 2,4-dichlorophenylacetic acid with 2,4-dihydroxybenzoic acid in the presence of a dehydrating agent.

Scientific Research Applications

Diclofenac has been extensively studied for its therapeutic effects, as well as its potential for toxicity. It has been shown to be effective in reducing pain and inflammation in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, diclofenac has been studied for its potential in treating cancer, as it has been shown to inhibit the growth of certain types of tumors.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O5/c16-11-4-1-8(5-12(11)17)14(20)7-22-15(21)10-3-2-9(18)6-13(10)19/h1-6,18-19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMXLGBDHWVXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)COC(=O)C2=C(C=C(C=C2)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-oxoethyl 2,4-dihydroxybenzoate

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